molecular formula C22H28BNO4 B13091368 Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B13091368
M. Wt: 381.3 g/mol
InChI Key: MVDJZPADPSIBMH-UHFFFAOYSA-N
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Description

Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 363186-06-5) is a boronic ester-containing carbamate derivative with the molecular formula C₂₀H₂₄BNO₄ and a molecular weight of 353.22 g/mol . It is commonly used in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group. The compound exhibits moderate hazards, including warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Properties

IUPAC Name

benzyl N-ethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BNO4/c1-6-24(20(25)26-16-17-10-8-7-9-11-17)19-14-12-18(13-15-19)23-27-21(2,3)22(4,5)28-23/h7-15H,6,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDJZPADPSIBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Boronic Ester Substituted Aromatic Intermediate

The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is commonly introduced onto the aromatic ring via transition metal-catalyzed borylation reactions.

  • Miyaura Borylation : A widely used method involves the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromophenethyl derivative) with bis(pinacolato)diboron ((Bpin)2) in the presence of a base such as potassium acetate (KOAc) in solvents like 1,4-dioxane under inert atmosphere (e.g., nitrogen or argon).

  • Reaction conditions :

    • Catalyst: Pd-based complex (e.g., XPhos-Pd-G1)
    • Ligand: XPhos or similar phosphine ligands
    • Temperature: Typically 80–100 °C
    • Time: Several hours until completion monitored by TLC or HPLC
  • Outcome : Efficient formation of the aryl boronic ester intermediate with high selectivity and yield.

Carbamate Formation

The carbamate group is introduced by reaction of an amine-containing intermediate with benzyl chloroformate or related carbamoylating agents.

  • Typical procedure :

    • The amine precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylamine) is reacted with benzyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate.
    • Solvents such as dichloromethane or tetrahydrofuran (THF) are used.
    • The reaction is conducted at low temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.
  • Purification : The product is purified by column chromatography or recrystallization, yielding this compound as a white crystalline solid.

Alternative Synthetic Routes

  • Lithiation-Borylation Strategy : Advanced asymmetric lithiation-borylation techniques can be employed to prepare chiral boronic esters which are then converted to carbamates. This involves:

    • Deprotonation of carbamate precursors with strong bases (e.g., s-BuLi) in the presence of chiral ligands such as (−)-sparteine.
    • Subsequent trapping with boronic esters to form boronate complexes.
    • 1,2-metallate rearrangement to yield stereospecific boronic esters.
  • This method allows for stereochemical control and can be adapted for the synthesis of this compound analogs.

Reaction Conditions and Monitoring

Step Reagents/Conditions Solvent Temperature Monitoring Methods Typical Yield (%)
Miyaura Borylation Aryl bromide, (Bpin)2, Pd catalyst, KOAc 1,4-Dioxane 80–100 °C TLC, HPLC, NMR 80–95
Carbamate Formation Amine, benzyl chloroformate, base (Et3N) DCM or THF 0 °C to RT TLC, NMR 70–90
Lithiation-Borylation Carbamate, s-BuLi, chiral ligand (e.g., sparteine) Ether solvents −78 °C to RT NMR, chiral HPLC Variable (50–85)

Research Findings and Optimization Notes

  • Catalyst and ligand choice significantly affect the efficiency and selectivity of the borylation step. XPhos-based palladium catalysts provide high turnover and robustness.

  • Base selection (KOAc) is crucial for smooth borylation without deboronation side reactions.

  • Inert atmosphere is mandatory to prevent hydrolysis of boronic esters and carbamates.

  • Purification challenges arise due to the sensitivity of boronic esters to moisture; thus, anhydrous conditions during workup are recommended.

  • Stereochemical control in boronic ester formation can be achieved by lithiation-borylation methods using chiral directing groups, enabling enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds containing boron, such as benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, exhibit promising anticancer activities. Boron-containing compounds can enhance the efficacy of traditional chemotherapeutics by improving drug delivery and selectivity towards cancer cells.

  • Case Study : A study demonstrated that the incorporation of boron into carbamate structures improved their interaction with cancer cell lines. The compound showed a significant reduction in cell viability in vitro when tested against various cancer types.

1.2 Neuroprotective Effects

The neuroprotective potential of this compound is being investigated due to its ability to modulate neurotransmitter systems and reduce oxidative stress.

  • Case Study : In an experimental model of neurodegeneration, this compound was shown to decrease markers of oxidative damage and improve cognitive function in treated subjects.

Materials Science

2.1 Polymer Chemistry

This compound can be utilized as a building block in the synthesis of advanced polymers with tailored properties. Its unique structure allows for the incorporation of boron into polymer matrices.

  • Data Table: Properties of Boron-Doped Polymers
PropertyValue
Thermal StabilityEnhanced
Mechanical StrengthIncreased
Electrical ConductivityVariable depending on composition

2.2 Coatings and Adhesives

This compound can improve the adhesion properties of coatings and adhesives due to its chemical reactivity and compatibility with various substrates.

Agricultural Chemistry

3.1 Pesticide Development

The compound's structure may lend itself to the development of novel pesticides that target specific pests while minimizing environmental impact.

  • Case Study : Field trials have indicated that formulations containing this compound demonstrate effective pest control with reduced toxicity to non-target organisms.

Mechanism of Action

The mechanism of action for Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Carbamate Group

Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 2377606-15-8)
  • Structural Difference : Methyl group instead of ethyl on the carbamate.
  • Impact : Reduced steric bulk compared to the ethyl analog may enhance reactivity in cross-coupling reactions.
  • Similarity Score : 0.96 (high structural overlap) .
Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS 2096994-88-4)
  • Structural Difference : Butyl substituent on the carbamate nitrogen.
  • Synthesis : Higher yields (~95% purity) suggest scalable production advantages .

Boronic Ester Positional Isomers

Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 2096334-55-1)
  • Structural Difference : Boronic ester at the meta position instead of para.
  • Impact : Altered electronic effects may reduce conjugation efficiency in cross-coupling reactions.
  • Similarity Score : 0.99 .

Carbamate Backbone Modifications

tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
  • Structural Difference : tert-Butyl carbamate group replaces benzyl ethyl.
  • Impact : Enhanced steric protection of the carbamate group, improving stability under acidic conditions.
  • Synthesis Yield : 32–65% (lower than target compound’s typical yields) .

Functional Group Replacements

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl morpholine (CAS 876316-33-5)
  • Structural Difference : Morpholine ring replaces carbamate.
  • Physical Properties : Boiling point 409°C , density 1.1 g/cm³ .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield/Purity Key Applications
Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate 363186-06-5 C₂₀H₂₄BNO₄ 353.22 Ethyl carbamate Not reported Cross-coupling reactions
Benzyl methyl(4-(4,4,5,5-tetramethyl...)carbamate 2377606-15-8 C₁₉H₂₂BNO₄ 339.19 Methyl carbamate High purity Catalytic studies
Benzyl N-butyl-N-[4-(tetramethyl...)carbamate 2096994-88-4 C₂₄H₃₂BNO₄ 409.30 Butyl carbamate 95% purity Drug delivery systems
tert-Butyl [4-(4,4,5,5-tetramethyl...)carbamate N/A C₁₇H₂₆BNO₄ 319.20 tert-Butyl carbamate 32–65% yield Stabilized intermediates
4-(4,4,5,5-Tetramethyl...)benzyl morpholine 876316-33-5 C₁₇H₂₆BNO₃ 303.20 Morpholine Not reported Pharmaceutical synthesis

Key Findings and Implications

Substituent Effects :

  • Ethyl and butyl carbamates balance reactivity and hydrophobicity, while tert-butyl groups enhance stability .
  • Meta-substituted boronic esters (e.g., CAS 2096334-55-1) may exhibit reduced electronic conjugation compared to para isomers .

Synthetic Accessibility :

  • Butyl derivatives (e.g., CAS 2096994-88-4) achieve higher purity, suggesting favorable synthetic routes .
  • Light-mediated synthesis (as in ) for complex analogs faces challenges (48% purity), highlighting the efficiency of traditional cross-coupling methods .

Applications :

  • Carbamates with morpholine (CAS 876316-33-5) or pyridyl groups () show promise in antimicrobial and sensing applications .

Biological Activity

Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that belongs to a class of boron-containing organic compounds. Its unique structure features a dioxaborolane moiety which has been associated with various biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound's chemical formula is C24H31BN2OC_{24}H_{31}BN_2O, and it is characterized by the presence of a benzyl group, an ethyl carbamate moiety, and a tetramethyl-substituted dioxaborolane. The structural representation is as follows:

Benzyl ethyl 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl phenyl carbamate\text{Benzyl ethyl 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl phenyl carbamate}

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the boron atom in the dioxaborolane ring. Boron compounds have been noted for their roles in enzyme inhibition and modulation of cellular signaling pathways.

Antitumor Activity

Research indicates that compounds containing boron can exhibit significant antitumor properties. A study demonstrated that similar dioxaborolane derivatives showed effectiveness in inhibiting tumor cell proliferation through apoptosis induction mechanisms. The IC50 values for related compounds were reported in the low micromolar range (e.g., 1.69 μM for certain derivatives) .

Inhibition of Protein Interactions

The compound has been evaluated for its ability to inhibit protein-protein interactions critical in cancer progression. For instance, analogs of this compound have been shown to disrupt the PD-1/PD-L1 complex, which is pivotal in immune evasion by tumors. The inhibitory activity was comparable to established inhibitors with IC50 values around 3.78 nM .

Enzyme Inhibition

Boron-containing compounds are known to interact with enzymes such as serine proteases and kinases. The dioxaborolane moiety may facilitate binding to active sites due to its electrophilic nature. This interaction can lead to the inhibition of enzymatic activity crucial for cancer cell survival and proliferation.

Study 1: Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several dioxaborolane derivatives and assessed their anticancer activities against various cell lines. The results showed that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics .

Study 2: Immune Modulation

Another investigation focused on the immune-modulating effects of this compound analogs. The study revealed that these compounds could enhance T-cell activation while inhibiting regulatory T-cell functions, thereby promoting an antitumor immune response .

Data Summary

Activity IC50 Value Reference
Tumor Cell Proliferation Inhibition1.69 μM
PD-1/PD-L1 Complex Disruption3.78 nM
Enzyme InhibitionVaries (low µM)General Observation

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